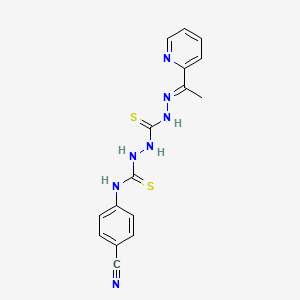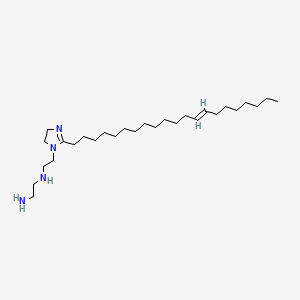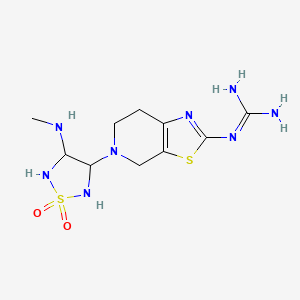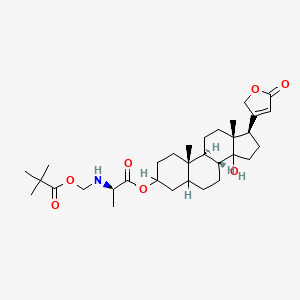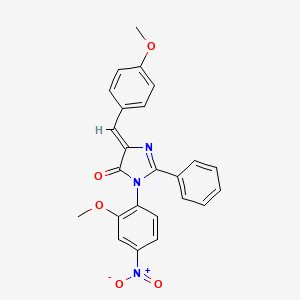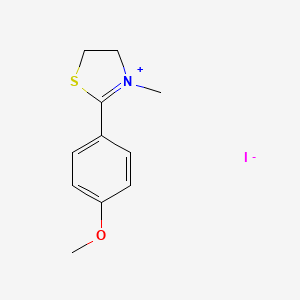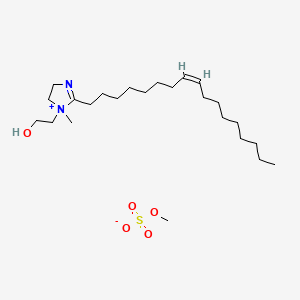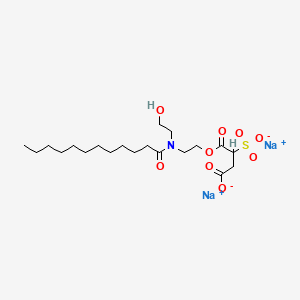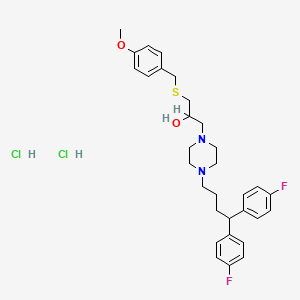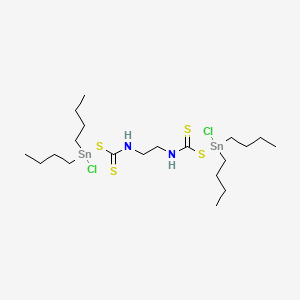
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- is a complex organotin compound with the molecular formula C20H42Cl2N2S4Sn2 . This compound is characterized by the presence of tin (Sn) atoms, sulfur (S) atoms, and nitrogen (N) atoms within its structure, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- typically involves the reaction of organotin precursors with sulfur and nitrogen-containing ligands under controlled conditions. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the formation of the desired compound.
Solvent: Organic solvents such as toluene or dichloromethane are commonly used.
Catalysts: Catalysts may be employed to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Halogen atoms (Cl) in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane: A related compound with a similar core structure but different substituents.
5,14-Dibutyl-5,14-dichloro-7,12-dithioxo-6,13-dithia-8,11-diaza-5,14-distannaoctadecane: Another variant with different functional groups.
Uniqueness
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- stands out due to its specific combination of tin, sulfur, and nitrogen atoms, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
41115-34-8 |
|---|---|
Molecular Formula |
C20H42Cl2N2S4Sn2 |
Molecular Weight |
747.2 g/mol |
IUPAC Name |
[dibutyl(chloro)stannyl] N-[2-[[dibutyl(chloro)stannyl]sulfanylcarbothioylamino]ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.4C4H9.2ClH.2Sn/c7-3(8)5-1-2-6-4(9)10;4*1-3-4-2;;;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);4*1,3-4H2,2H3;2*1H;;/q;;;;;;;2*+2/p-4 |
InChI Key |
DVZDYUZIIHRGSZ-UHFFFAOYSA-J |
Canonical SMILES |
CCCC[Sn](CCCC)(SC(=S)NCCNC(=S)S[Sn](CCCC)(CCCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



